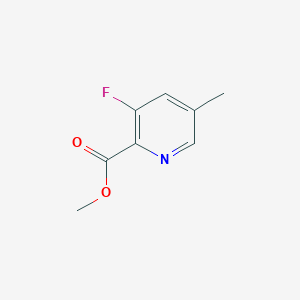

Methyl 3-fluoro-5-methylpicolinate

説明

特性

分子式 |

C8H8FNO2 |

|---|---|

分子量 |

169.15 g/mol |

IUPAC名 |

methyl 3-fluoro-5-methylpyridine-2-carboxylate |

InChI |

InChI=1S/C8H8FNO2/c1-5-3-6(9)7(10-4-5)8(11)12-2/h3-4H,1-2H3 |

InChIキー |

QUJPSBLQCOCRNU-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=C(N=C1)C(=O)OC)F |

製品の起源 |

United States |

準備方法

Synthesis via Pyridine-2-methanol Derivatives and Fluorination

A notable synthetic route involves the preparation of 3-fluoropyridine-2-methanol intermediates, which can be further derivatized to obtain methyl 3-fluoro-5-methylpicolinate. This method, described in a Chinese patent (CN111004171A), includes the following steps:

| Step | Reaction Description | Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Conversion of quinolinic acid to quinoline anhydride using thionyl chloride in 1,2-dichloroethane | Molar ratio quinolinic acid:thionyl chloride = 1:1.02-1.1; heated under reflux; monitored by TLC | Efficient formation of quinoline anhydride |

| 2 | Esterification of quinoline anhydride with isopropanol to form 2,3-pyridinedioic acid-2-isopropyl ester | Reflux in isopropanol; solvent evaporation; crystallization at ~15 °C | White solid isolated by filtration |

| 3 | Curtius rearrangement using diphenylphosphoryl azide (DPPA) and triethylamine to form 3-amino-2-pyridine isopropyl formate | Reflux in organic solvent; workup includes washing with ammonium chloride, sodium bicarbonate, and brine; acidification with HCl at 0 ± 5 °C | Purified by solvent extraction and drying |

| 4 | Diazo-fluorination of 3-amino-2-pyridine isopropyl formate with sodium nitrite in hydrogen fluoride-pyridine complex to yield 3-fluoro-2-pyridine isopropyl formate | Controlled temperature; careful addition of reagents | Key fluorination step |

| 5 | Reduction of 3-fluoro-2-pyridine isopropyl formate with sodium borohydride and anhydrous calcium chloride in methanol to produce 3-fluoropyridine-2-methanol | Reflux at 65 ± 5 °C; workup with dichloromethane extraction and drying | Yellow liquid obtained; intermediate for further esterification |

This method exemplifies the use of gaseous hydrogen chloride for halogen introduction and functional group manipulation on the pyridine ring.

Nitration and Triflation Approaches for Pyridine Derivatives

A synthetic approach involving nitration and triflation of methyl 3-methylpicolinate derivatives has been reported, which can be adapted for fluorinated analogs:

- Nitration of methyl 3-methyl-5-nitro-6-oxo-1,6-dihydropyridine-2-carboxylate is performed using concentrated nitric acid at 0 °C, followed by heating at 50 °C.

- The product is purified by extraction and column chromatography with high yields (up to 88%).

- Subsequent triflation with triflic anhydride in dichloromethane at low temperatures yields triflate intermediates in 80% yield.

- These intermediates are suitable for further nucleophilic substitution or cross-coupling reactions to introduce fluorine or other substituents.

This method highlights the utility of electrophilic aromatic substitution and activation via triflates for functional group transformations on pyridine rings.

Comparative Data Table of Key Synthetic Steps

| Synthetic Step | Starting Material | Reagents/Conditions | Product | Yield | Notes |

|---|---|---|---|---|---|

| Quinolinic acid to quinoline anhydride | Quinolinic acid | Thionyl chloride, 1,2-dichloroethane, reflux | Quinoline anhydride | Not specified | Controlled molar ratio, TLC monitored |

| Esterification | Quinoline anhydride | Isopropanol, reflux | 2,3-Pyridinedioic acid-2-isopropyl ester | Crystalline solid | Isolated by filtration |

| Curtius rearrangement | 2,3-Pyridinedioic acid-2-isopropyl ester | DPPA, triethylamine, reflux | 3-Amino-2-pyridine isopropyl formate | Purified by washing | Key amine intermediate |

| Diazo-fluorination | 3-Amino-2-pyridine isopropyl formate | Sodium nitrite, hydrogen fluoride-pyridine | 3-Fluoro-2-pyridine isopropyl formate | Not specified | Critical fluorination step |

| Reduction | 3-Fluoro-2-pyridine isopropyl formate | Sodium borohydride, calcium chloride, methanol, reflux | 3-Fluoropyridine-2-methanol | Not specified | Intermediate for esterification |

| Halogenation/hydroxymethylation | 3-Chloro-5-(hydroxymethyl)-2-pyridinecarbonitrile | HCl gas, methanol, reflux | Methyl 3-chloro-5-(hydroxymethyl)picolinate | 66% | Provides halogenated intermediate |

| Nitration | Methyl 3-methylpicolinate | Concentrated nitric acid, 0 °C to 50 °C | Methyl 3-methyl-5-nitro derivative | 88% | Electrophilic substitution |

| Triflation | Methyl 3-methyl-5-nitro derivative | Triflic anhydride, dichloromethane, 0 °C | Triflate intermediate | 80% | Activation for substitution |

Analytical and Purification Techniques

Throughout these synthetic routes, standard laboratory techniques are employed for purification and characterization:

- Extraction with organic solvents such as dichloromethane or ethyl acetate.

- Washing with brine, saturated sodium bicarbonate, or ammonium chloride solutions to remove impurities.

- Drying over anhydrous sodium sulfate or magnesium sulfate.

- Filtration and concentration under reduced pressure.

- Column chromatography using mixtures of ethyl acetate, methanol, and petroleum ether for purification.

- Characterization by nuclear magnetic resonance spectroscopy (proton and carbon-13 NMR), infrared spectroscopy, and high-resolution mass spectrometry to confirm structure and purity.

化学反応の分析

Types of Reactions: Methyl 3-fluoro-5-methylpicolinate can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized to form corresponding N-oxides or reduced to form amines.

Hydrolysis: The ester group can be hydrolyzed to yield 3-fluoro-5-methylpicolinic acid.

Common Reagents and Conditions:

Substitution: Reagents like sodium azide or thiourea in polar solvents.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Major Products:

Substitution: Formation of 3-amino-5-methylpicolinate or 3-thio-5-methylpicolinate.

Oxidation: Formation of N-oxides.

Reduction: Formation of 3-amino-5-methylpicolinate.

科学的研究の応用

Methyl 3-fluoro-5-methylpicolinate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

作用機序

The mechanism of action of Methyl 3-fluoro-5-methylpicolinate largely depends on its application. In biochemical assays, it may act as a ligand binding to specific proteins or enzymes, altering their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds .

類似化合物との比較

Research Findings and Implications

- Substituent Position and Bioactivity: Evidence from unrelated azo dyes (e.g., 3′-methyl-4-dimethylaminoazobenzene) shows that substituent position inversely correlates with carcinogenic activity and protein-binding efficiency . While direct biological data for Methyl 3-fluoro-5-methylpicolinate are unavailable, this underscores the importance of substituent placement in designing bioactive molecules.

- Stability and Reactivity : The electron-withdrawing fluorine at the 3-position likely stabilizes the ester group against nucleophilic attack, whereas methyl groups may enhance lipophilicity for membrane permeability in drug candidates .

生物活性

Methyl 3-fluoro-5-methylpicolinate is a chemical compound with the molecular formula C_8H_8FNO_2. It is a derivative of picolinic acid, characterized by the presence of a fluorine atom at the 3rd position and a methyl group at the 5th position of the pyridine ring. This unique structure imparts significant biological activity, particularly in pharmacological contexts.

The biological activity of methyl 3-fluoro-5-methylpicolinate is primarily attributed to its ability to interact with various molecular targets within biological systems. The fluorine atom enhances the compound's reactivity and binding affinity, which can lead to modulation of important biochemical pathways. This interaction may result in various pharmacological effects, including:

- Antibacterial Activity : Research indicates that derivatives of this compound exhibit potential antibacterial properties, making them candidates for further development as antimicrobial agents.

- Anticancer Properties : Studies have suggested that methyl 3-fluoro-5-methylpicolinate may inhibit certain cancer cell lines, indicating its potential as an anticancer agent .

Anticancer Activity

A study published in Nature demonstrated that compounds similar to methyl 3-fluoro-5-methylpicolinate could inhibit prolyl-tRNA synthetase (PRS), a target implicated in cancer progression. The inhibition of PRS was associated with reduced tumor growth in preclinical models, suggesting that this class of compounds could be further explored for cancer therapeutics .

Antibacterial Studies

In another study, derivatives of methyl 3-fluoro-5-methylpicolinate were evaluated for their antibacterial activity against various strains of bacteria. The results indicated that these compounds exhibited significant antibacterial effects, particularly against Gram-positive bacteria. This finding underscores the potential application of this compound in developing new antibiotics.

Comparative Biological Activity

To better understand the biological activity of methyl 3-fluoro-5-methylpicolinate, a comparison with related compounds can provide insights into its efficacy:

| Compound Name | Antibacterial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| Methyl 3-fluoro-5-methylpicolinate | Moderate | High | PRS inhibition, reactive binding |

| Methyl 5-fluoro-3-methylpicolinate | Low | Moderate | Altered enzyme interactions |

| Methyl 3-chloro-5-methylpicolinate | Low | Low | Reduced binding affinity |

This table highlights that methyl 3-fluoro-5-methylpicolinate shows higher anticancer activity compared to its analogs, suggesting its potential as a lead compound for drug development.

Q & A

Q. What methodological approaches are recommended for analyzing bioactivity data of Methyl 3-fluoro-5-methylpicolinate derivatives?

- Answer : Use dose-response curves (IC50/EC50) with nonlinear regression. Include positive/negative controls and validate assays with Z’-factor statistics. For conflicting bioactivity results, apply hypothesis-driven frameworks (e.g., Hill criteria for causality) and meta-analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。